2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone is an organic compound with the molecular formula C14H19F3OS It is a derivative of ethanone, featuring a trifluoromethyl group and an octyl-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 5-octylthiophene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone is unique due to its combination of a trifluoromethyl group and an octyl-substituted thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C14H19F3OS |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-octylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C14H19F3OS/c1-2-3-4-5-6-7-8-11-9-10-12(19-11)13(18)14(15,16)17/h9-10H,2-8H2,1H3 |
InChI Key |
GBDQXLFWPSHAMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.